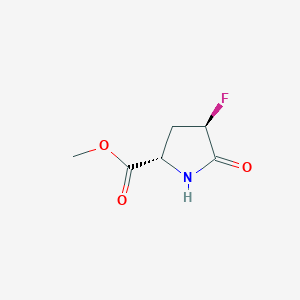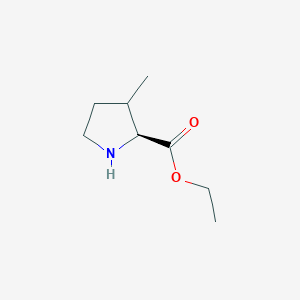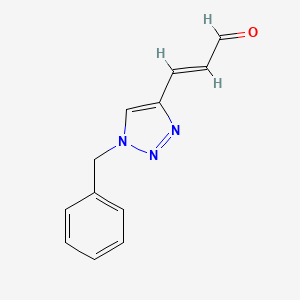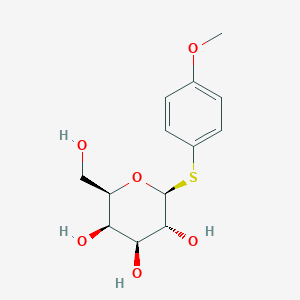![molecular formula C8H20Cl2N4O2Pt-4 B12873165 Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride typically involves the reaction of platinum(II) chloride with 2-[(2-aminoethyl)amino]ethanol. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The chloride ligands can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while substitution reactions may result in the formation of new platinum(II) complexes with different ligands .
Applications De Recherche Scientifique
Chemistry
In chemistry, Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for reactions such as hydrogenation and oxidation .
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and inhibit cell division makes it a promising candidate for cancer therapy .
Medicine
In medicine, Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is being investigated for its potential use in chemotherapy. Its mechanism of action involves binding to DNA and disrupting the replication process, leading to cell death .
Industry
In the industrial sector, this compound is used in the production of various platinum-based materials and catalysts. Its stability and reactivity make it suitable for use in high-performance applications .
Mécanisme D'action
The mechanism of action of Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride involves its interaction with cellular components, particularly DNA. The compound binds to DNA, forming cross-links that inhibit DNA replication and transcription. This leads to the disruption of cell division and ultimately cell death . The molecular targets include DNA and various proteins involved in the replication process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based compound used in chemotherapy with a different ligand structure.
Oxaliplatin: A platinum-based drug with a unique ligand structure that provides different pharmacokinetic properties.
Uniqueness
Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N’]-, dichloride is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum-based compounds. Its ability to form stable complexes with various ligands makes it a versatile compound for different applications .
Propriétés
Formule moléculaire |
C8H20Cl2N4O2Pt-4 |
|---|---|
Poids moléculaire |
470.26 g/mol |
Nom IUPAC |
2-azanidylethyl(2-hydroxyethyl)azanide;platinum(2+);dichloride |
InChI |
InChI=1S/2C4H10N2O.2ClH.Pt/c2*5-1-2-6-3-4-7;;;/h2*5,7H,1-4H2;2*1H;/q2*-2;;;+2/p-2 |
Clé InChI |
BENAMMTUBMYVRH-UHFFFAOYSA-L |
SMILES canonique |
C(C[N-]CCO)[NH-].C(C[N-]CCO)[NH-].[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-ethylbenzo[d]oxazole](/img/structure/B12873082.png)






![2-(Chloromethyl)benzo[d]oxazol-4-amine](/img/structure/B12873142.png)

![2-(2-Acetylbenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12873171.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)
